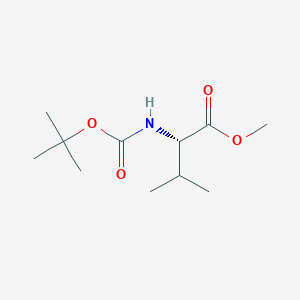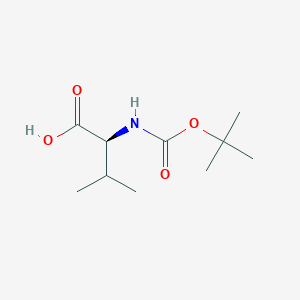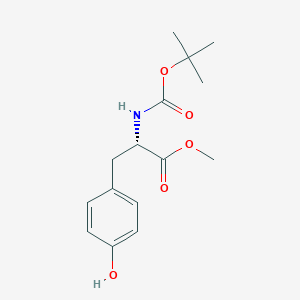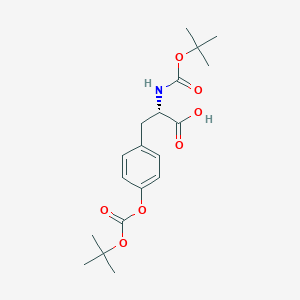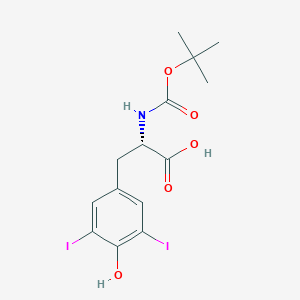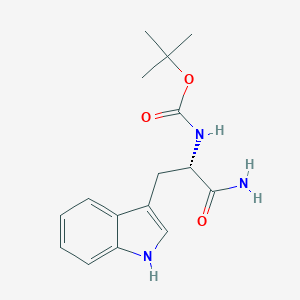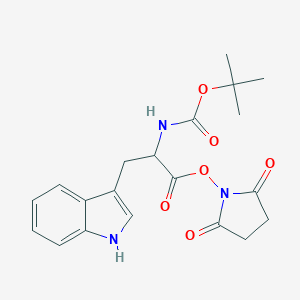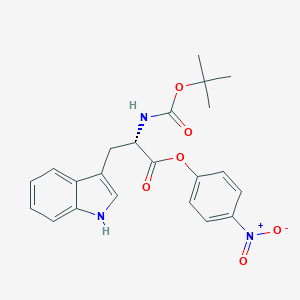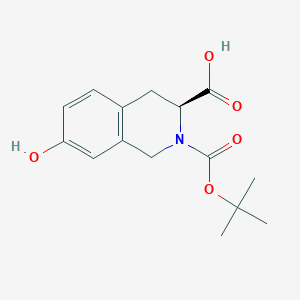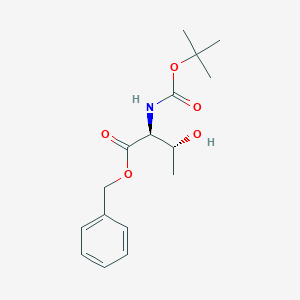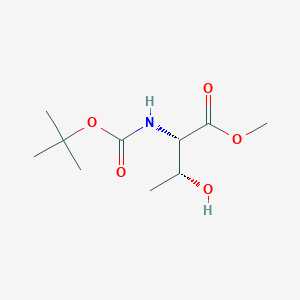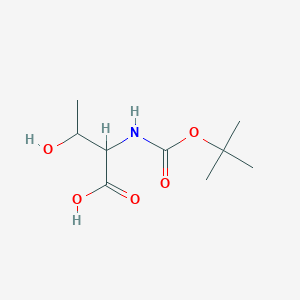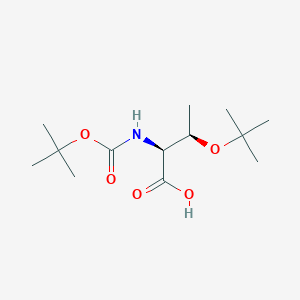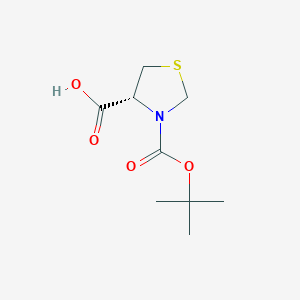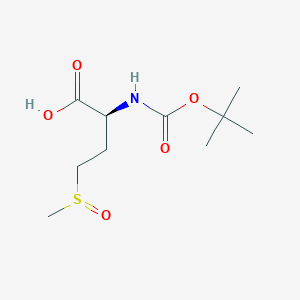
Boc-Met(O)-Oh
Übersicht
Beschreibung
Boc-Met(O)-OH, also known as N-Boc-L-methionine sulfoxide, is an organic compound with the molecular formula C10H19NO5S and a molar mass of 265.33 g/mol . It contains a butoxycarbonyl (Boc) protecting group and methionine in its structure .
Synthesis Analysis
The common synthesis method for Boc-Met(O)-OH involves reacting methionine with an activator of butoxycarbonyl acid, such as DCC. The protecting group is then removed under appropriate conditions to obtain Boc-Met(O)-OH .Molecular Structure Analysis
The molecular structure of Boc-Met(O)-OH consists of 10 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . It has a density of 1.260±0.06 g/cm3, a boiling point of 509.3±45.0 °C, and a refractive index of 1.521 .Chemical Reactions Analysis
Boc-Met(O)-OH is often used as an intermediate in drug synthesis. As a protecting group, it can protect the active group of methionine during synthesis . It can also be used to synthesize peptides and proteins as a protecting group for amino acids .Physical And Chemical Properties Analysis
Boc-Met(O)-OH is a solid at room temperature . It has a predicted density of 1.260±0.06 g/cm3, a predicted boiling point of 509.3±45.0 °C, and a refractive index of 1.521 . It is soluble in some organic solvents such as methanol and dimethylformamide, but insoluble in water and weak acidic conditions .Wissenschaftliche Forschungsanwendungen
Field: Peptide Synthesis
- Application Summary : “Boc-Met(O)-Oh” is used in the synthesis of peptides. The Boc group (t-butyloxycarbonyl) is a protective group used in organic synthesis .
- Methods of Application : The goal of cleavage/deprotection in peptide synthesis is to separate the peptide from the support while removing the protecting groups from the side-chains. This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent. The peptide is then recovered from the reaction mixture and analyzed .
- Results or Outcomes : The result of this process is the successful synthesis of a peptide with the desired sequence. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular peptide being synthesized and the specific experimental conditions .
Field: Resin Production
- Application Summary : “Boc-Met(O)-PAM Resin” is a product available in the market . This suggests that “Boc-Met(O)-Oh” could be used in the production of certain types of resins.
- Results or Outcomes : The result of this process is the production of a resin that can be used in various applications. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular resin being produced and the specific experimental conditions .
Field: Genetic Engineering
- Application Summary : “Boc-Met(O)-Oh” could potentially be used in genetic engineering techniques. While the specific use of “Boc-Met(O)-Oh” is not mentioned, the field of genetic engineering often involves the use of various biochemicals .
- Methods of Application : The specific methods of application would depend on the exact procedures and materials used in the genetic engineering process. This information is typically proprietary to the researchers or institutions conducting the research .
- Results or Outcomes : The result of this process is the development of new techniques or products through genetic engineering. The specific outcomes, including any quantitative data or statistical analyses, would depend on the particular project or research being conducted .
Eigenschaften
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfinylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5S/c1-10(2,3)16-9(14)11-7(8(12)13)5-6-17(4)15/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-,17?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDTYGQCVACMH-ISJKBYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCS(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428575 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met(O)-Oh | |
CAS RN |
34805-21-5 | |
| Record name | Boc-Met(O)-Oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



